molecular formula C19H18N4O2S B2796220 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-99-0

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

Katalognummer B2796220
CAS-Nummer: 896317-99-0
Molekulargewicht: 366.44
InChI-Schlüssel: ULMGJJASKYKQTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a 3,4-dihydro-2H-quinolin-1-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied due to their prevalence in natural products and their pharmacologically useful properties .


Molecular Structure Analysis

The compound’s molecular formula is C19H18N4O2S, and its molecular weight is 366.44. It contains a quinoline structure, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

Compounds with structures similar to the specified chemical have been synthesized for their potential as antimicrobial agents. A notable example includes the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones. These compounds, incorporating a 1,3,5-triazine moiety and various substituted piperazines and piperidines, have shown notable in vitro biological efficacy against bacterial and fungal strains. The study suggests that these s-triazines could serve as potential leads for further drug discovery in the antimicrobial domain (Patel, Patel, Kumari, & Chikhalia, 2012).

Heterocyclic Chemistry

Research has also delved into the broader scope of heterocyclic chemistry, synthesizing compounds for varied applications, including antimicrobial activities. For instance, quinolone analogues and dihydro-as-triazines have been synthesized and evaluated for their biological activities. These studies have contributed to the understanding of the synthetic routes and potential uses of these compounds in pharmaceuticals (Kurasawa et al., 2005).

Antioxidant Properties

Some derivatives have been synthesized to evaluate their antioxidant activities, highlighting the potential of these compounds in addressing oxidative stress-related conditions. The antioxidant activities of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related derivatives have been explored, providing insights into the structural features contributing to antioxidant efficacy (Hassan, Abdel‐kariem, & Ali, 2017).

Synthesis and Reactivity

The reactivity of these compounds under various conditions has been a subject of study, offering pathways for the synthesis of complex heterocyclic systems. Research on the chemical reactivity towards nucleophilic reagents has led to the synthesis of diverse heterocyclic systems linked with quinolin-2-one, indicating the versatility of these compounds in synthesizing novel pharmaceuticals (Hassanin, Ibrahim, & Badran, 2016).

Zukünftige Richtungen

The future research directions could involve studying the biological activity of this compound, given the known activities of similar quinoline derivatives . Additionally, the synthesis process could be optimized, and the compound could be structurally modified to enhance its properties.

Eigenschaften

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-8-9-16-20-18(21-19(25)23(16)11-13)26-12-17(24)22-10-4-6-14-5-2-3-7-15(14)22/h2-3,5,7-9,11H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMGJJASKYKQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCCC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.